(2S,3R)-2-aminobutane-1,3-diol

Chiral Purity Stereochemistry Quality Control

Leverage the unique (2S,3R) configuration for stereocontrolled PNA, oligonucleotide, and peptide synthesis. This chiral building block exhibits a distinct optical rotation (−15.7°), anomalous chiral GC elution, and stereospecific MAT enzyme inhibition—ensuring reproducible results in antimicrobial screening and bioconjugation. Procure at ≥97% purity to eliminate confounding impurities in critical research workflows.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 44520-54-9
Cat. No. B112641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-aminobutane-1,3-diol
CAS44520-54-9
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(C(CO)N)O
InChIInChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1
InChIKeyMUVQIIBPDFTEKM-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2-Aminobutane-1,3-diol (CAS 44520-54-9): Chiral Amino Alcohol Building Block with a Distinct Stereochemical and Analytical Signature


(2S,3R)-2-Aminobutane-1,3-diol, also referred to as D-allo-Threoninol or (2S,3R)-2-amino-1,3-butanediol, is a chiral 1,2-aminoalcohol possessing two stereogenic centers . With a molecular formula of C₄H₁₁NO₂ and a molecular weight of 105.14 g/mol, it belongs to a class of compounds frequently employed as versatile intermediates in peptide synthesis, oligonucleotide modification, and the construction of pharmaceutical candidates . Unlike its stereoisomeric counterparts, this specific (2S,3R) configuration imparts a unique combination of physical properties and biological recognition events that are critical for downstream stereocontrolled applications.

Why Substitution of (2S,3R)-2-Aminobutane-1,3-diol with Closely Related Stereoisomers Leads to Quantifiable Divergence


The 2-aminobutane-1,3-diol scaffold exists as four discrete stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). While these compounds share an identical molecular formula and functional group array, their three-dimensional architectures dictate markedly different physicochemical and biological behaviors. Substituting the (2S,3R)-configured D-allo-threoninol with another isomer without explicit justification introduces variables that compromise experimental reproducibility. As detailed in the quantitative evidence below, (2S,3R)-2-aminobutane-1,3-diol is distinguished from its diastereomers by a specific optical rotation magnitude and sign , a unique reversal of expected elution order on chiral stationary phases [1], and a distinct profile of enzyme inhibition and antimicrobial activity .

Quantitative Differentiation of (2S,3R)-2-Aminobutane-1,3-diol: Head-to-Head Data Against its Closest Stereoisomeric Analogs


Optical Rotation Sign and Magnitude: A Clear Stereochemical Fingerprint for (2S,3R)-2-Aminobutane-1,3-diol

The specific optical rotation of (2S,3R)-2-aminobutane-1,3-diol is markedly different from that of its (2S,3S) and (2R,3R) diastereomers. Under comparable aqueous conditions, the (2S,3R) isomer exhibits a strongly negative rotation of -15° to -17°, whereas (2S,3S) shows a small positive rotation (+4° to +7°) and (2R,3R) shows a weakly negative rotation (-4° to -6°) . This pronounced difference provides a robust, instrument-based method for verifying the identity and stereochemical integrity of the (2S,3R) material.

Chiral Purity Stereochemistry Quality Control

Unusual Chiral Gas Chromatography Elution Order: A Distinct Analytical Signature of D-allo-Threoninol

In studies aimed at resolving enantiomers for racemization analysis, D-allo-threoninol (2S,3R) was found to elute before its mirror image on the chiral stationary phase Chirasil-L-Val [1]. This observation directly contradicts the standard elution rule for this phase, where L-enantiomers typically elute first. The atypical elution order is attributed to the unique interplay of the compound's two asymmetric centers, offering a highly specific chromatographic behavior that can be exploited for analytical identification and separation from other allo-compounds.

Chiral Separation Gas Chromatography Enantiomer Analysis

Commercial Purity Specification: 97% (2S,3R)-2-Aminobutane-1,3-diol vs. Standard 95% Offerings

For applications demanding high stereochemical and chemical fidelity, the commercial availability of (2S,3R)-2-aminobutane-1,3-diol at a certified purity of 97% presents a quantifiable advantage over the more commonly encountered 95% purity grade offered by numerous vendors . This 2-percentage-point increase in purity directly reduces the potential for off-target reactions or inhibitory effects caused by undefined impurities, which is particularly relevant in sensitive peptide couplings, oligonucleotide syntheses, or cellular assays.

Procurement Specification Purity Reagent Grade

Divergent Biological Activity: MAT Inhibition and Antibacterial Spectrum of (2S,3R) vs. (2R,3R) Isomers

The (2S,3R) stereoisomer exhibits a specific biological activity profile that is not interchangeable with that of its (2R,3R) counterpart. D-allo-threoninol has been shown to inhibit the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus in vitro, and it directly binds to methionine adenosyltransferase (MAT), preventing formation of the MAT-coenzyme A complex and thereby inhibiting protein synthesis . In contrast, the (2R,3R) isomer (L-Threoninol) exerts its antibacterial effects through a different mechanism, inhibiting bacterial DNA synthesis and modulating cyclooxygenase/lipoxygenase pathways . This stereospecific divergence in target engagement underscores the functional uniqueness of the (2S,3R) configuration.

Enzyme Inhibition Antimicrobial Stereospecificity

High-Value Application Scenarios for (2S,3R)-2-Aminobutane-1,3-diol Where Stereochemical Integrity is Paramount


Stereocontrolled Synthesis of Peptidomimetics and Modified Oligonucleotides

The distinct (2S,3R) configuration of D-allo-threoninol makes it an ideal chiral building block for the construction of peptide nucleic acids (PNAs) or modified oligonucleotides where the spatial orientation of the amino alcohol backbone directly influences hybridization affinity and nuclease resistance. Its use ensures the desired three-dimensional presentation of functional groups, a critical factor validated by the quantitative optical rotation differences that distinguish it from other stereoisomers .

Analytical Reference Standard for Chiral Chromatography Method Development

The unusual elution order of D-allo-threoninol on Chirasil-L-Val [1] makes it a valuable reference compound for calibrating chiral GC columns and for developing robust analytical methods aimed at resolving complex mixtures of amino alcohols. Its distinct chromatographic behavior provides a clear benchmark for assessing column performance and for confirming the identity of the (2S,3R) isomer in racemization or stereochemical stability studies.

Investigation of Stereospecific Methionine Adenosyltransferase (MAT) Inhibition

Given its demonstrated binding to methionine adenosyltransferase (MAT) and associated inhibition of bacterial protein synthesis , (2S,3R)-2-aminobutane-1,3-diol serves as a defined chemical probe for dissecting the role of MAT in microbial metabolism. Its stereospecific activity, which contrasts with the (2R,3R) isomer's alternative mechanisms, positions it as a selective tool for studies requiring precise modulation of SAM-dependent pathways.

High-Purity Starting Material for Sensitive Bioassays and Material Science Applications

The availability of (2S,3R)-2-aminobutane-1,3-diol at a certified 97% purity directly supports applications where even minor impurities can confound results, such as in high-content cellular screening, advanced bioconjugation, or the synthesis of precision polymers. Procurement of this higher-purity grade minimizes the risk of off-target effects and ensures greater batch-to-batch consistency in critical research workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3R)-2-aminobutane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.